

# Spectroscopic Profile of 3,5-Diethylphenol: A Technical Guide

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## Compound of Interest

Compound Name: 3,5-Diethylphenol

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## Introduction

**3,5-Diethylphenol** is an organic compound with the chemical formula  $C_{10}H_{14}O$ . As a disubstituted phenol, it serves as a valuable intermediate in the synthesis of various more complex molecules, finding applications in the development of resins, polymers, and specialty chemicals. A thorough understanding of its spectroscopic characteristics is fundamental for its identification, quality control, and for tracking its transformations in chemical reactions. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **3,5-Diethylphenol**, intended for researchers, scientists, and professionals in drug development and chemical synthesis.

## Spectroscopic Data

The structural elucidation of **3,5-Diethylphenol** is achieved through the combined application of several spectroscopic techniques. Each method provides unique insights into the molecular structure, and together they offer a complete picture of the compound's identity and purity.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

### $^1H$ NMR Data

The proton NMR spectrum reveals the different types of protons and their connectivity within the molecule.

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
6.59	s	1H	Ar-H (meta to OH)
6.52	s	2H	Ar-H (ortho to OH)
4.75	s	1H	-OH
2.54	q	4H	-CH <sub>2</sub> -
1.19	t	6H	-CH <sub>3</sub>

#### <sup>13</sup>C NMR Data

The carbon-13 NMR spectrum provides information on the different carbon environments in the molecule.<sup>[1]</sup>

Chemical Shift (ppm)	Assignment
155.0	C-OH
144.9	C-CH <sub>2</sub>
118.8	Ar-CH (meta to OH)
112.5	Ar-CH (ortho to OH)
29.0	-CH <sub>2</sub> -
14.1	-CH <sub>3</sub>

## Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of **3,5-Diethylphenol** is characterized by the following key absorption bands.

Wavenumber (cm <sup>-1</sup> )	Description
~3350	O-H stretch (broad)
~2965, 2930, 2870	C-H stretch (aliphatic)
~1600, 1470	C=C stretch (aromatic)
~1200	C-O stretch
~830	C-H bend (aromatic, out-of-plane)

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

m/z	Relative Intensity (%)	Assignment
150	100	[M] <sup>+</sup> (Molecular Ion)
135	80	[M-CH <sub>3</sub> ] <sup>+</sup>
121	60	[M-C <sub>2</sub> H <sub>5</sub> ] <sup>+</sup>
107	40	[M-C <sub>3</sub> H <sub>7</sub> ] <sup>+</sup>
91	30	[C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup> (Tropylium ion)
77	20	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup> (Phenyl cation)

## Experimental Protocols

The following are representative experimental protocols for obtaining the spectroscopic data presented above.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A sample of **3,5-Diethylphenol** (typically 5-10 mg) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>) in a standard 5

mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (0 ppm).

- **$^1\text{H}$  NMR Acquisition:** The  $^1\text{H}$  NMR spectrum is typically acquired on a 300 or 400 MHz spectrometer. Standard acquisition parameters include a  $30^\circ$  pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 8 to 16 scans are co-added to improve the signal-to-noise ratio.
- **$^{13}\text{C}$  NMR Acquisition:** The  $^{13}\text{C}$  NMR spectrum is acquired on the same instrument, typically at a frequency of 75 or 100 MHz. A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon. A wider spectral width is used compared to  $^1\text{H}$  NMR. Due to the low natural abundance of  $^{13}\text{C}$ , a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are often required to obtain a good quality spectrum.

#### Infrared (IR) Spectroscopy

- **Sample Preparation (KBr Pellet Method):** A small amount of **3,5-Diethylphenol** (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
- **FTIR Acquisition:** The KBr pellet is placed in the sample holder of an FTIR spectrometer. A background spectrum of the empty sample compartment is first recorded. Then, the sample spectrum is recorded, typically over the range of  $4000\text{--}400\text{ cm}^{-1}$ . The final spectrum is usually an average of 16 to 32 scans at a resolution of  $4\text{ cm}^{-1}$ .

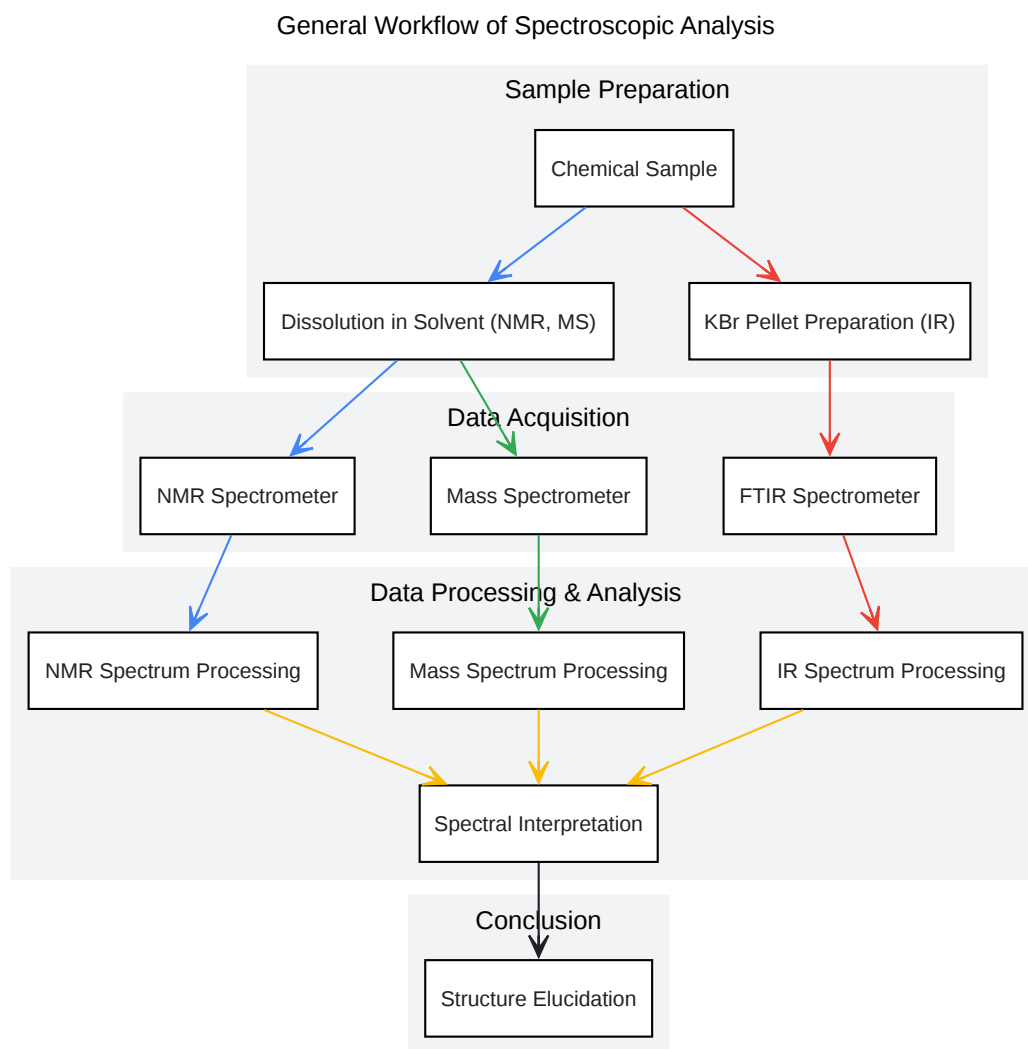
#### Mass Spectrometry (MS)

- **Sample Introduction (GC-MS):** A dilute solution of **3,5-Diethylphenol** in a volatile organic solvent (e.g., dichloromethane or methanol) is injected into a gas chromatograph (GC) coupled to a mass spectrometer (MS). The GC separates the compound from any impurities before it enters the mass spectrometer.
- **Ionization and Analysis:** In the mass spectrometer, the sample is typically ionized by electron impact (EI) at 70 eV. The resulting charged fragments and the molecular ion are then

separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio ( $m/z$ ). The detector records the abundance of each ion, generating the mass spectrum.

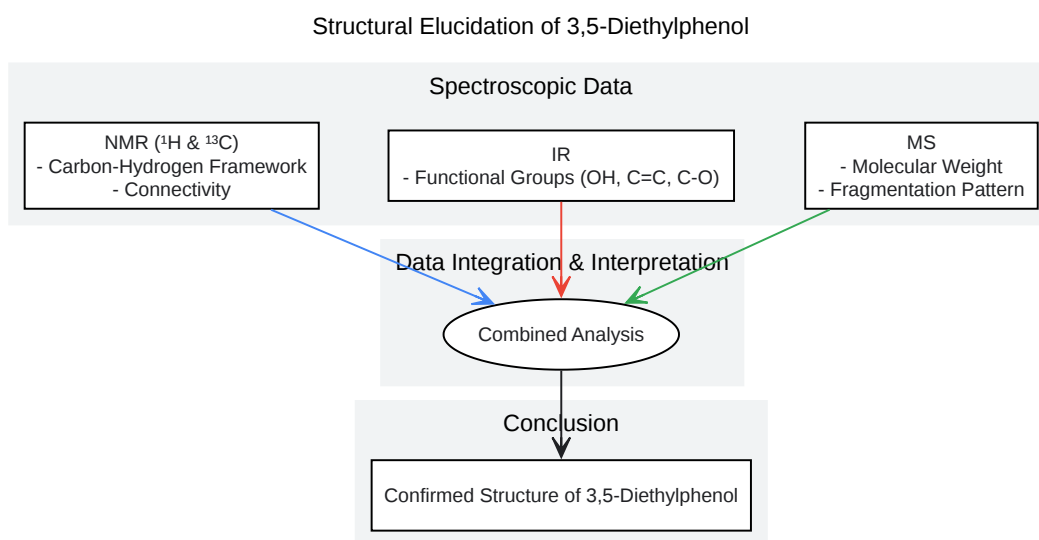
## Visualization of Spectroscopic Workflow and Data Integration

The following diagrams illustrate the general workflow of spectroscopic analysis and the logical integration of data for structural elucidation.



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Figure 1: A flowchart illustrating the general workflow for the spectroscopic analysis of a chemical compound.



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Figure 2: Logical relationship of how NMR, IR, and MS data are integrated to confirm the structure of **3,5-Diethylphenol**.

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## References

- 1. <sup>1</sup>H proton nmr spectrum of phenol C<sub>6</sub>H<sub>6</sub>O C<sub>6</sub>H<sub>5</sub>OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

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